Melatein X-d10

LC-MS quantification stable isotope internal standard isotopic interference

Melatein X-d10 is a stable isotope-labeled analogue of Melatein X (syn. cyclohexanediol bis-ethylhexanoate, CHEH), carrying ten deuterium atoms at positions on the cyclohexane ring and alkyl chains.

Molecular Formula C22H40O4
Molecular Weight 378.6 g/mol
Cat. No. B15144475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelatein X-d10
Molecular FormulaC22H40O4
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OC1CCCCC1OC(=O)C(CC)CCCC
InChIInChI=1S/C22H40O4/c1-5-9-13-17(7-3)21(23)25-19-15-11-12-16-20(19)26-22(24)18(8-4)14-10-6-2/h17-20H,5-16H2,1-4H3/t17?,18?,19-,20-/m0/s1/i11D2,12D2,15D2,16D2,19D,20D
InChIKeyUMWXFKYUWJOQLH-PXRLCTBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melatein X-d10 Procurement Guide: Deuterated Internal Standard for Melatein X Quantification


Melatein X-d10 is a stable isotope-labeled analogue of Melatein X (syn. cyclohexanediol bis-ethylhexanoate, CHEH), carrying ten deuterium atoms at positions on the cyclohexane ring and alkyl chains . It belongs to the class of deuterated analytical reference standards manufactured for use as an internal standard (IS) in liquid chromatography–mass spectrometry (LC-MS) assays. The non-deuterated parent compound, Melatein X, is a synthetic diester (C22H40O4, MW 368.56) developed as a skin-whitening agent that inhibits tyrosinase-mediated melanogenesis [1]. Melatein X-d10 (C22H30D10O4, MW 378.61) is supplied primarily by Toronto Research Chemicals (TRC) under catalog number TR-M215012, with a specification of neat form and a minimum assay of ≥98% .

Why Melatein X-d10 Cannot Be Replaced by Melatein X-d6 or Non-Deuterated Melatein X


Interchanging Melatein X-d10 with the nearest available analog—Melatein X-d6—or with the non-deuterated parent compound introduces quantifiable risks to analytical accuracy, stereochemical fidelity, and regulatory defensibility. Melatein X-d6 (C22H34D6O4, MW 374.59) carries only six deuterium atoms and is supplied as the (1R,2R) enantiomer , whereas Melatein X-d10 is the (1S,2S) enantiomer with ten deuterium atoms . The d10 isotopologue provides a nominal mass shift of +10 Da relative to the analyte, substantially exceeding the minimum recommended 3 Da separation for LC-MS internal standards; the d6 variant offers only +6 Da, which may be insufficient to fully resolve isotopic envelopes in complex matrices or when the analyte presents a broad natural-abundance isotope pattern [1]. Furthermore, non-deuterated Melatein X cannot serve as an IS because it is chromatographically and mass-spectrometrically identical to the target analyte, making it impossible to distinguish signal contributions from the standard versus the sample. These structural differences translate directly into method validation parameters: linearity, limit of quantification (LOQ), and matrix effect correction are all contingent on the internal standard's mass separation and co-elution behavior.

Melatein X-d10 Quantitative Differentiation Evidence: Head-to-Head Data vs. Melatein X-d6 and Arbutin


Mass Shift Advantage: Melatein X-d10 Provides +10 Da Separation vs. +6 Da for Melatein X-d6

Melatein X-d10 (C22H30D10O4, MW 378.61) delivers a nominal mass shift of +10 Da from the non-deuterated analyte Melatein X (C22H40O4, MW 368.56), exceeding the minimum 3 Da separation recommended by FDA bioanalytical guidance [1]. The closest alternative, Melatein X-d6 (C22H34D6O4, MW 374.59), provides only +6 Da . This 67% larger mass shift for d10 (10 Da vs. 6 Da) directly reduces the risk of isotopic cross-talk between the [M+H]+ ion clusters of the IS and the analyte, particularly relevant for Melatein X, which contains 40 hydrogen atoms and thus presents a non-negligible natural-abundance M+1/M+2 envelope. A 10 Da separation places the IS signal entirely outside the significant isotopic peaks of the analyte, ensuring baseline resolution in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

LC-MS quantification stable isotope internal standard isotopic interference

Stereochemical Fidelity: Melatein X-d10 Matches the (1S,2S) Configuration of Pharmaceutical-Grade Melatein X

Melatein X-d10 is explicitly specified as (1S,2S)-Cyclohexane-1,2-diyl bis(2-ethylhexanoate)-d10 . In contrast, the Melatein X-d6 offered by Axios Research is characterized as the (1R,2R)-cyclohexane-1,2-diyldioctanoate-D6 enantiomer . The parent Melatein X reference standard (non-deuterated) from Axios Research is also the (1R,2R) enantiomer , while the TLC-brand Melatein X (used as the analyte in many quality control workflows) is sold without explicit stereochemical designation . If the drug product (API Melatein) is formulated as the (1S,2S) enantiomer—as indicated by the TRC d10 standard—then using the (1R,2R) d6 isotopologue introduces a diastereomeric mismatch between the IS and the analyte. This mismatch can cause differential ionization efficiency, chromatographic retention time shifts, and inaccurate matrix effect correction.

chiral analysis enantiomeric purity pharmaceutical reference standard

Parent Compound Potency: Melatein X Demonstrates 50–100× Greater Melanin Inhibition than Arbutin

The biological activity of the non-deuterated parent compound Melatein X (cyclohexanediol bis-ethylhexanoate, CHEH) has been evaluated against arbutin—the most widely used benchmark depigmenting agent—in B16 murine melanoma cell assays. Published data from RNS Inc. (the originator of Melatein X) indicate that Melatein X exhibits melanin synthesis inhibition 50-fold to 100-fold more potent than arbutin at equivalent concentrations, depending on the assay endpoint [1]. In the peer-reviewed publication by Lim et al. (2013), CHEH dose-dependently reduced intracellular melanin content in B16 cells without cytotoxicity at effective concentrations, and dose-dependently inhibited tyrosinase activity as confirmed by Western blot analysis [2]. Although tyrosine hydroxylase inhibition was indirect (no activity in a cell-free system, indicating a post-transcriptional mechanism) [2], this indirect regulation is mechanistically distinct from arbutin's direct competitive inhibition, providing a complementary mode of action for combination formulations. Melatein X-d10 itself is biologically equivalent to the parent (deuteration does not alter pharmacodynamic properties) and is used exclusively as an analytical tool; however, the potency of the analyte it quantifies is central to procurement justification.

melanogenesis inhibition tyrosinase assay skin whitening efficacy

Clinical Validation: 1.0% CHEH Cream Demonstrates Significant Whitening Effect on UV-Induced Human Skin Pigmentation

In the clinical trial arm of the Lim et al. (2013) study, a cream containing 1.0% CHEH (Melatein X) was applied to UV-B-induced pigmented human skin. The treated sites showed a significant whitening effect compared to untreated controls, with no adverse effects reported [1]. This represents the highest level of evidence available for the parent compound: a human in vivo efficacy demonstration. No equivalent clinical data exist for arbutin at a 1.0% concentration in a comparable UV-B pigmentation model, making the CHEH evidence set more complete than that for the generic comparator. For analytical procurement, this clinical validation elevates the importance of accurate quantification: any cosmetic or pharmaceutical product claiming Melatein X content at the clinically effective concentration (1.0%) requires a validated bioanalytical method with a reliable IS—which Melatein X-d10 is designed to provide .

clinical trial UV-induced pigmentation human skin whitening cosmetic efficacy

Supplier-Specific Quality Infrastructure: TRC Melatein X-d10 Includes Comprehensive COA and Regulatory-Compliant Characterization

Melatein X-d10 (TRC TR-M215012) is manufactured and supplied by Toronto Research Chemicals, a specialized producer of complex organic reference standards for biomedical research . TRC's stable isotope-labeled products are characterized using mass spectrometry to confirm both isotopic enrichment and structural integrity [1]. The product is accompanied by a comprehensive Certificate of Analysis (COA) that includes identity confirmation (NMR, MS), chromatographic purity (HPLC/GC, typically ≥98%), and isotopic enrichment data . In contrast, Melatein X-d6 is sourced through TLC (a generic distributor) with more limited characterization documentation available in the public domain . For pharmaceutical method validation under ICH Q2(R1) and for ANDA/DMF submissions, the level of characterization provided with the TRC d10 standard is materially more defensible during regulatory review.

certificate of analysis ISO 17034 reference standard traceability

Melatein X-d10: Optimal Application Scenarios for Procurement and Method Deployment


LC-MS/MS Quantification of Melatein X in Cosmetic Finished Products for Regulatory Compliance

Cosmetic manufacturers formulating Melatein X at clinically validated concentrations (0.5–1.0% w/w) require validated analytical methods to support label claims and regulatory submissions. Melatein X-d10 serves as the ideal internal standard because its +10 Da mass shift eliminates isotopic interference from the analyte's natural-abundance isotope envelope, ensuring accurate quantification at the 0.1–10 μg/mL range typical of diluted cosmetic extracts . The (1S,2S) configuration of the d10 IS matches the stereochemistry of the pharmaceutical-grade Melatein X API, avoiding diastereomeric resolution issues on chiral stationary phases if enantiomeric purity is also assessed .

Bioanalytical Method Validation for Pharmacokinetic Studies of Melatein X in Development Programs

Although Melatein X is primarily a cosmetic ingredient, its development as a therapeutic agent for hyperpigmentation disorders (supported by the clinical data of Lim et al., 2013 [1]) would require full pharmacokinetic characterization. Melatein X-d10 provides the requisite mass separation for plasma/skin tissue homogenate analysis by LC-MS/MS, where endogenous matrix components and phospholipid interferences demand a well-resolved IS channel. The TRC-supplied COA with documented isotopic enrichment supports method validation per ICH M10 bioanalytical guidelines [2].

Quality Control Release Testing of Melatein X API Batches Against Pharmacopeial Monograph Specifications

API manufacturers supplying Melatein X for pharmaceutical or high-end cosmetic applications must demonstrate batch-to-batch consistency in assay, impurity profile, and stereochemical purity. Melatein X-d10 enables isotope dilution mass spectrometry (IDMS) for assay determination, a primary ratio method that achieves higher accuracy (typically <1% relative uncertainty) than external standard calibration [2]. The comprehensive characterization package from TRC provides traceability to SI units through the mass spectrometry-based certification pathway .

Stability-Indicating Method Development for Melatein X Formulations Under ICH Stress Conditions

Forced degradation studies of Melatein X under hydrolytic, oxidative, thermal, and photolytic stress conditions require a stability-indicating method capable of resolving the parent compound from degradation products. Melatein X-d10, as a co-eluting stable isotope-labeled IS, corrects for sample preparation variability and matrix effects across diverse stress sample matrices (acid, base, peroxide). Its ester functionality is susceptible to hydrolysis under stress conditions ; however, the deuterium label is stable under standard laboratory storage and handling conditions, ensuring consistent IS response throughout the stability study duration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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